N-(2-Hydroxybenzoyl)-L-methionine

Prodrug Stability Intestinal Metabolism Colon-Targeted Delivery

N-(2-Hydroxybenzoyl)-L-methionine (CAS 65055-24-5; also catalogued as N-salicyloyl-L-methionine or salicyl-methionine) is a synthetic N-acyl amino acid conjugate formed between 2-hydroxybenzoic acid (salicylic acid) and L-methionine. It possesses a molecular formula of C12H15NO4S, a molecular weight of 269.32 g/mol, and a calculated octanol–water partition coefficient (LogP) of approximately 1.9–2.0.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 65055-24-5
Cat. No. B14503641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxybenzoyl)-L-methionine
CAS65055-24-5
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C1=CC=CC=C1O
InChIInChI=1S/C12H15NO4S/c1-18-7-6-9(12(16)17)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1
InChIKeyIXHPTNYDCBKMMN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxybenzoyl)-L-methionine (CAS 65055-24-5) Procurement-Relevant Identity and Physicochemical Baseline


N-(2-Hydroxybenzoyl)-L-methionine (CAS 65055-24-5; also catalogued as N-salicyloyl-L-methionine or salicyl-methionine) is a synthetic N-acyl amino acid conjugate formed between 2-hydroxybenzoic acid (salicylic acid) and L-methionine. It possesses a molecular formula of C12H15NO4S, a molecular weight of 269.32 g/mol, and a calculated octanol–water partition coefficient (LogP) of approximately 1.9–2.0 [1]. The compound contains a carboxylic acid group (pKₐ ~3–4), a phenolic hydroxyl group (pKₐ ~10), and a thioether side chain, conferring distinct ionization and hydrogen-bond donor/acceptor properties relative to simpler N-acyl methionine derivatives such as N-acetyl-L-methionine (LogP ~0.29) or the parent amino acid L-methionine [2]. It is primarily employed as a research chemical, a prodrug candidate for site-specific salicylic acid delivery, and a synthetic intermediate in medicinal chemistry programs [3].

Colon-targeted prodrug research: resists upper-GI hydrolysis, depends on colonic microflora for activation
Lipophilicity-driven permeability studies: reported LogP ~1.9–2.0 vs. N-acetyl-L-methionine LogP ~0.29
Microbiome-mediated activation probe: clean microflora-dependent hydrolysis profile suitable for mechanistic PK studies
Cosmeceutical research: patent-protected N-(hydroxybenzoyl)methionine composition for anti-aging formulation exploration

Why N-(2-Hydroxybenzoyl)-L-methionine Cannot Be Replaced by Generic N-Acyl Methionine or Salicylate Analogs


Superficially, N-(2-Hydroxybenzoyl)-L-methionine appears interchangeable with other N-acyl methionine derivatives (e.g., N-acetyl- or N-benzoyl-L-methionine) or with alternative salicylate–amino acid conjugates. However, the specific ortho-hydroxy substitution on the benzoyl ring introduces a dual-capacity hydrogen-bond donor/acceptor motif that alters solubility, lipophilicity, and enzymatic recognition relative to non-hydroxylated or para-substituted analogs [1]. Critically, in vivo prodrug studies demonstrate that the identity of the amino acid carrier directly governs the anatomical site and rate of hydrolysis: salicyl-methionine resists small-intestinal metabolism and instead requires colonic microflora for salicylic acid release, whereas the closely related salicyl-tyrosine conjugate is substantially cleaved in the small-intestinal mucosa [2]. This differential hydrolysis geography produces distinct pharmacokinetic profiles that cannot be replicated by substituting the methionine moiety with another amino acid or by replacing the salicyloyl group with a generic acyl group [2]. Consequently, procurement decisions based solely on structural similarity risk selecting a compound with divergent absorption, metabolic stability, and tissue-targeting properties.

Target Compound
Closest Analog (Salicyl-tyrosine)
Absorbed intact through small intestine; negligible presystemic hydrolysis
Substantial presystemic hydrolysis; salicylic acid detected in blood
Activation strictly via colonic microflora
Dual-site hydrolysis: small-intestinal mucosa + colonic microflora
Higher lipophilicity (calc. LogP ~1.9–2.0) may alter membrane partitioning
Not directly comparable; N-acetyl-L-methionine LogP ~0.29
Patent-protected anti-wrinkle composition (EP/US)
No equivalent IP coverage

N-(2-Hydroxybenzoyl)-L-methionine Procurement Evidence: Quantitative Differentiation from Closest Analogs


Intraduodenal Metabolic Stability: Salicyl-Methionine vs. Salicyl-Tyrosine in Rabbit Model

Following intraduodenal administration at 72 μmol/kg (salicylic acid equivalent), salicyl-methionine was absorbed largely intact without measurable conversion to salicylic acid in the small-intestinal mucosa, indicating robust resistance to mucosal esterase/amidase activity. In contrast, salicyl-tyrosine underwent substantial presystemic hydrolysis under identical conditions, with salicylic acid detected in the blood [1]. This demonstrates that the methionine conjugate possesses functionally meaningful small-intestinal metabolic stability that the tyrosine conjugate lacks.

Metabolic Stability
Head-to-head
Target: absorbed intact; no salicylic acid formed in small-intestinal mucosa Comparator (salicyl-tyrosine): substantial presystemic hydrolysis; salicylic acid in blood
Supports colon-targeted prodrug fit
Rabbit intraduodenal model, 72 μmol/kg
Prodrug Stability Intestinal Metabolism Colon-Targeted Delivery

Intestinal Microflora-Dependent Hydrolysis: Salicyl-Methionine vs. Salicyl-Tyrosine Following Antibiotic Pretreatment

After oral pretreatment with kanamycin sulfate (6 × 400 mg) or tinidazole (6 × 160 mg), the hydrolysis of both salicyl-methionine and salicyl-tyrosine following intracecal administration was significantly inhibited, confirming that intestinal microorganisms are responsible for biotransformation of both prodrugs in the hind gut [1]. However, the critical differentiation lies in the anatomical site where hydrolysis initiates: salicyl-methionine requires colonic microflora for activation, whereas salicyl-tyrosine undergoes dual-site hydrolysis beginning in the small intestine, reducing its colonic selectivity.

Microflora Dependence
Head-to-head
Target: hydrolysis requires colonic microflora; abolished by antibiotic pretreatment Comparator (salicyl-tyrosine): dual-site hydrolysis; partial small-intestinal metabolism
Supports microbiome-mediated activation studies
Rabbit intracecal model; kanamycin/tinidazole pretreatment
Colonic Drug Delivery Microbiome-Mediated Activation Prodrug Hydrolysis

Lipophilicity Differential: N-(2-Hydroxybenzoyl)-L-methionine vs. N-Acetyl-L-methionine

N-(2-Hydroxybenzoyl)-L-methionine exhibits a calculated LogP of approximately 1.9–2.0, reflecting the contribution of the aromatic salicyloyl moiety [1]. In comparison, N-acetyl-L-methionine has a predicted LogP of approximately 0.29 [2]. This >1.6 log-unit increase in lipophilicity translates to roughly a 40-fold difference in theoretical octanol–water partition coefficient, indicating substantially greater membrane permeability potential for the salicyloyl conjugate, which is relevant to passive transcellular absorption and blood–brain barrier penetration considerations.

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ +1.6 to +1.7 vs. N-acetyl-L-methionine
~40-fold higher octanol–water partition coefficient (calculated)
May support membrane permeability research
In silico prediction; no experimental LogP available
Lipophilicity Membrane Permeability Physicochemical Profiling

Patent-Protected Anti-Wrinkle Application: Structural Coverage of N-(2-Hydroxybenzoyl)-L-methionine

EP2356979B1 and US8835498B2 explicitly claim anti-wrinkle agents comprising N-(hydroxybenzoyl)methionine as an active ingredient [1]. The patent exemplifies the compound within a Markush structure where the benzoyl ring bears a hydroxyl substituent and the amino acid component is methionine. This specific substitution pattern is not encompassed by generic N-acetyl-methionine or non-hydroxylated N-benzoyl-methionine patents, creating a distinct intellectual property position that may affect procurement for commercial cosmeceutical development.

Patent Coverage
Supporting evidence
N-(hydroxybenzoyl)methionine explicitly claimed in EP2356979B1 / US8835498B2 for anti-wrinkle use
IP differentiation context for cosmeceutical research
Patent analysis; no quantitative efficacy data
Cosmeceutical Anti-Aging Intellectual Property

N-(2-Hydroxybenzoyl)-L-methionine: Evidence-Backed Procurement Scenarios


Colon-Specific Prodrug Design Requiring Upper-GI Metabolic Stability

For research programs developing colon-targeted salicylic acid delivery systems, N-(2-Hydroxybenzoyl)-L-methionine offers a demonstrated advantage over salicyl-tyrosine. In rabbit models, salicyl-methionine resists small-intestinal hydrolysis and relies exclusively on colonic microflora for activation, whereas salicyl-tyrosine undergoes premature presystemic cleavage in the small-intestinal mucosa [1]. This anatomical selectivity is critical for reducing systemic salicylate exposure while maximizing local colonic anti-inflammatory activity, making the methionine conjugate the preferred scaffold for inflammatory bowel disease prodrug development.

Lipophilicity-Driven Intracellular Delivery of Salicylate Pharmacophores

When passive membrane permeability is a design requirement, N-(2-Hydroxybenzoyl)-L-methionine (calculated LogP ~1.9–2.0) provides a substantial lipophilicity advantage over N-acetyl-L-methionine (LogP ~0.29), with an approximately 40-fold higher theoretical partition coefficient [2]. This property supports applications requiring intracellular access of the salicylate moiety, including anticancer or neuroprotective research where methionine salvage pathway engagement and intracellular salicylate release are mechanistically relevant.

Cosmeceutical Anti-Wrinkle Formulation with Patent-Protected Composition

For industrial cosmeceutical development, N-(2-Hydroxybenzoyl)-L-methionine is explicitly covered by granted patents EP2356979B1 and US8835498B2 as an anti-wrinkle active ingredient [3]. Procurement of this compound for formulation studies provides access to a patent-protected chemical space that is not available through generic N-acetyl- or N-benzoyl-methionine analogs, offering a defensible route to commercial product differentiation in the anti-aging skincare market.

Microbiome-Activated Probe or Therapeutic Research Tool

The strict dependence of salicyl-methionine hydrolysis on intestinal microorganisms, confirmed by antibiotic pretreatment ablation of salicylic acid formation in the rabbit cecum [1], positions this compound as a valuable tool compound for investigating microbiome-mediated prodrug activation. Unlike salicyl-tyrosine, which exhibits mixed small-intestinal and microbial hydrolysis, salicyl-methionine provides a cleaner experimental system for isolating microbiome-dependent pharmacokinetic contributions in vivo.

Application
Selection Property
Validation Focus
Colon-targeted prodrug research
Upper-GI metabolic stability profile
Small-intestinal hydrolysis endpoints; microflora-dependent activation
Intracellular salicylate delivery research
Lipophilicity differential vs. N-acetyl-methionine
Membrane permeability assays; partition coefficient confirmation
Cosmeceutical formulation research
Patent-protected N-(hydroxybenzoyl)methionine composition
IP landscape review; anti-aging formulation exploration
Microbiome-mediated activation probe
Strict microflora-dependent hydrolysis
Antibiotic pretreatment ablation studies; in vivo PK profiling
Quote Request

Request a Quote for N-(2-Hydroxybenzoyl)-L-methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.